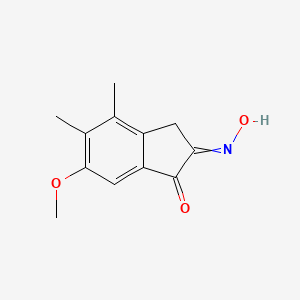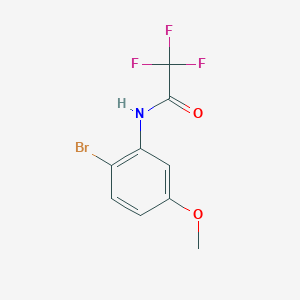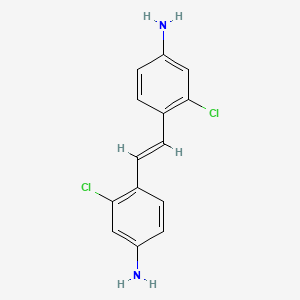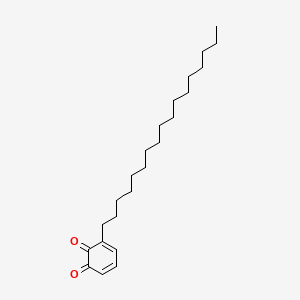![molecular formula C6H10O4 B14441197 2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 77489-43-1](/img/structure/B14441197.png)
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a heterocyclic organic compound with the molecular formula C6H10O4. It is characterized by a fused ring system containing both furan and dioxolane moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of D-erythrose with ethylidene derivatives to form the desired compound . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate: A derivative with an acetate group.
2-Methyl-3a,5,6,6a-tetrahydrofuro[4,5-d][1,3]dioxol-6-ol: A structural isomer with slight variations in the ring system
Uniqueness
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
77489-43-1 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-methyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C6H10O4/c1-3-9-5-4(7)2-8-6(5)10-3/h3-7H,2H2,1H3 |
Clé InChI |
FGOZRDRMYJOMIG-UHFFFAOYSA-N |
SMILES canonique |
CC1OC2C(COC2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

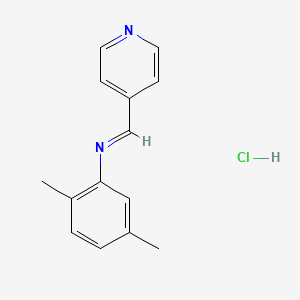
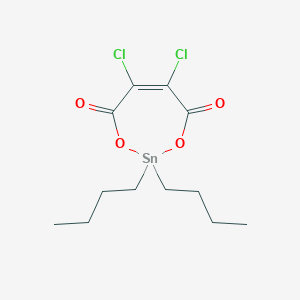
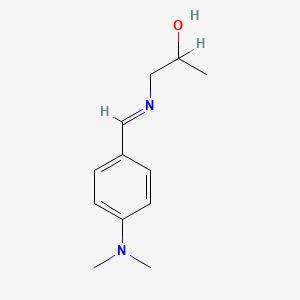
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
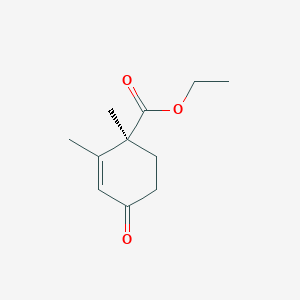
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
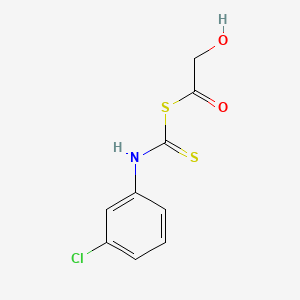
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
